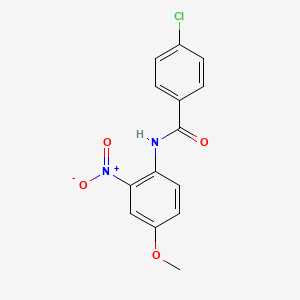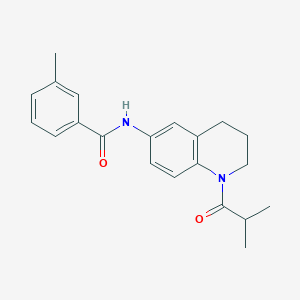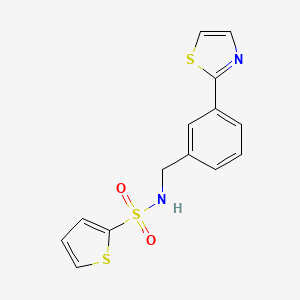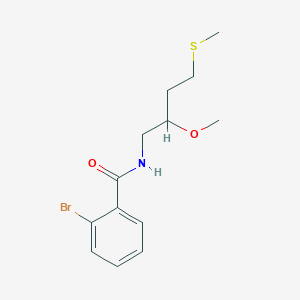![molecular formula C12H17Cl2N3O2S B2867242 1-[(2,6-dichloropyridin-3-yl)sulfonyl]-N,N-dimethylpiperidin-3-amine CAS No. 1311799-11-7](/img/structure/B2867242.png)
1-[(2,6-dichloropyridin-3-yl)sulfonyl]-N,N-dimethylpiperidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,6-dichloropyridin-3-yl)sulfonyl]-N,N-dimethylpiperidin-3-amine, commonly known as DIDS, is a sulfonamide derivative that has been widely used in scientific research. DIDS is a potent inhibitor of anion transporters and ion channels, and it has been found to have various biochemical and physiological effects.
作用机制
DIDS inhibits anion transporters and ion channels by binding to a specific site on the protein. The binding of DIDS causes a conformational change in the protein, which leads to the inhibition of its activity. The exact mechanism of action of DIDS is still not fully understood, but it is believed to involve the disruption of the ion transport pathway or the alteration of the protein's gating properties.
Biochemical and Physiological Effects:
DIDS has various biochemical and physiological effects, including the inhibition of anion transport, the alteration of cell volume regulation, and the modulation of intracellular pH. DIDS has also been found to affect cell proliferation and apoptosis. Additionally, DIDS has been shown to have anti-inflammatory effects in various animal models.
实验室实验的优点和局限性
One of the main advantages of using DIDS in lab experiments is its potency and selectivity. DIDS is a potent inhibitor of anion transporters and ion channels, and it has been found to be selective for certain proteins. Another advantage of using DIDS is its availability and low cost. However, there are also some limitations to using DIDS in lab experiments. One limitation is its potential for off-target effects, as it may bind to other proteins besides the intended target. Another limitation is its solubility, as DIDS is poorly soluble in water and may require the use of organic solvents.
未来方向
There are many future directions for the use of DIDS in scientific research. One direction is the development of more potent and selective DIDS analogs. Another direction is the investigation of the role of DIDS in various disease models, including cancer, inflammation, and cystic fibrosis. Additionally, the use of DIDS in combination with other drugs or therapies may provide new treatment options for various diseases.
合成方法
The synthesis of DIDS involves the reaction of 2,6-dichloropyridine-3-sulfonyl chloride with N,N-dimethylpiperidin-3-amine. The reaction is typically performed in anhydrous conditions with a solvent such as dichloromethane or chloroform. After the reaction, the product is purified by column chromatography or recrystallization. The yield of the synthesis is typically around 60-70%.
科学研究应用
DIDS has been widely used in scientific research as a tool for studying anion transporters and ion channels. It has been found to inhibit various anion transporters, including the chloride-bicarbonate exchanger, the anion exchanger, and the cystic fibrosis transmembrane conductance regulator. DIDS has also been found to block various ion channels, including the volume-regulated anion channel and the calcium-activated chloride channel.
属性
IUPAC Name |
1-(2,6-dichloropyridin-3-yl)sulfonyl-N,N-dimethylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N3O2S/c1-16(2)9-4-3-7-17(8-9)20(18,19)10-5-6-11(13)15-12(10)14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGMVTPQZTWSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)S(=O)(=O)C2=C(N=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-dichloropyridin-3-yl)sulfonyl]-N,N-dimethylpiperidin-3-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate](/img/structure/B2867167.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2867168.png)


![N-(cyclopropylmethyl)-4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]benzamide](/img/structure/B2867173.png)
![1-{1-[5-(Thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2867174.png)


![6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine](/img/structure/B2867180.png)